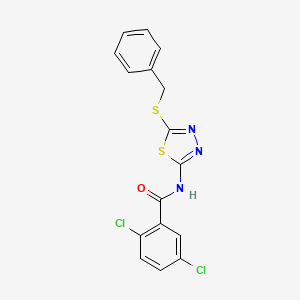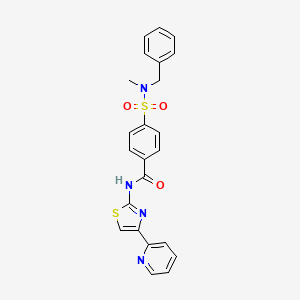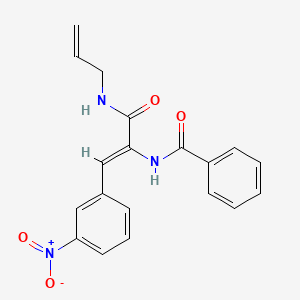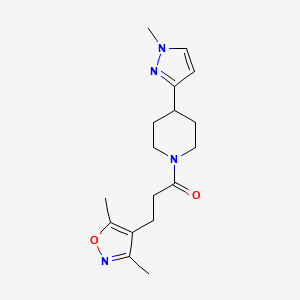
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one is a chemical compound known for its unique structure and reactivity It features a dioxolane ring with two chloromethyl groups attached to the 4th and 5th carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable diol with chloromethylating agents under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl groups onto the dioxolane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone: This compound is used as a chiral auxiliary in condensation reactions with acyl halides and carboxylic acids.
(1S,4R,5S)-1,2,3,4-tetrachloro-5-(chloromethyl)bicyclo[2.2.1]hept-2-ene: Known for its unique structure and reactivity.
(1S,4R,5S,6S)-5-(chloromethyl)-6-(3-methylbut-2-en-1-yl)bicyclo[2.2.1]hept-2-ene: Another compound with a similar chloromethyl group arrangement.
Uniqueness
What sets (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one apart is its dioxolane ring structure, which imparts unique reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and a subject of interest in both academic and industrial research.
Eigenschaften
IUPAC Name |
(4R,5S)-4,5-bis(chloromethyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGISNBCFUUVAFY-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OC(=O)O1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H](OC(=O)O1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrimidine](/img/structure/B2525045.png)

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2525054.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)

![Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate](/img/structure/B2525061.png)


